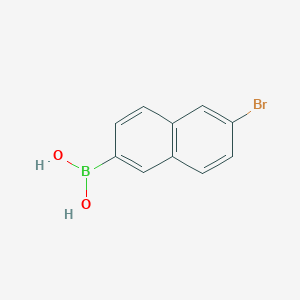

(6-Bromonaphthalen-2-yl)boronic acid

Übersicht

Beschreibung

(6-Bromonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative of naphthalene, specifically substituted at the 6-position with a bromine atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromonaphthalen-2-yl)boronic acid typically involves the bromination of naphthalene followed by borylation. One common method is the bromination of naphthalene to form 6-bromonaphthalene, which is then subjected to a borylation reaction using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromonaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form corresponding phenols or quinones.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols and Quinones: Formed via oxidation reactions.

Substituted Naphthalenes: Formed via nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Suzuki Coupling:

(6-Bromonaphthalen-2-yl)boronic acid is primarily used in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The compound serves as a reactant to synthesize various substituted naphthalene derivatives, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Substrates | Products | Catalyst |

|---|---|---|---|

| Suzuki Coupling | This compound + Aryl Halides | Substituted Naphthalenes | Palladium Complexes |

| Copper-Catalyzed Cross-Coupling | This compound + Various Electrophiles | Diverse Organic Compounds | Copper Catalysts |

The effectiveness of this compound in these reactions has been demonstrated through various studies, showing high yields and selectivity for the desired products .

Development of Sensors

Fluorescent Sensors:

this compound has been explored for its potential in developing fluorescent sensors for detecting sugars and other biomolecules. The intrinsic affinity of boronic acids for diol-containing compounds allows them to act as effective sensing agents. When bound to sugars, these compounds exhibit significant changes in their fluorescent properties, making them useful for diagnostic applications.

Case Study: Boronolectins

Research has shown that boronolectins, which incorporate boronic acids like this compound, can selectively bind to carbohydrate biomarkers. This property is harnessed for cell labeling and recognition applications, crucial in cancer diagnostics and therapeutic monitoring .

Synthesis of Complex Organic Molecules

Push-Pull Molecules:

The compound is also utilized in synthesizing push-pull molecules, which have applications in organic electronics due to their unique electronic properties. By employing this compound in cross-coupling reactions with heteroaromatic compounds, researchers can create materials with tailored electronic characteristics suitable for organic photovoltaics and light-emitting diodes .

| Compound Type | Synthesis Method | Applications |

|---|---|---|

| Push-Pull Molecules | Suzuki Coupling with Heteroaromatics | Organic Electronics |

| Fluorescent Probes | Reaction with Sugars | Diagnostic Tools |

Wirkmechanismus

The mechanism of action of (6-Bromonaphthalen-2-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group can also interact with diols and other nucleophiles, forming stable complexes that facilitate further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene-2-boronic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

6-Butoxynaphthalene-2-boronic acid: Contains a butoxy group instead of a bromine atom, altering its reactivity and solubility properties.

6-Hydroxynaphthalene-2-boronic acid: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.

Uniqueness

(6-Bromonaphthalen-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group, providing a combination of reactivity and functionality that is valuable in organic synthesis and materials science .

Biologische Aktivität

(6-Bromonaphthalen-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids, including this compound, have been recognized for their diverse biological activities, such as anticancer, antibacterial, and antiviral properties. The introduction of a boronic acid moiety can enhance the selectivity and pharmacokinetic properties of bioactive molecules, making them valuable in drug design .

-

Enzyme Inhibition :

- Boronic acids are known to act as reversible inhibitors for proteasomes and various enzymes. The boron atom can form covalent bonds with hydroxyl groups in the active sites of target enzymes, leading to inhibition. For instance, this compound has shown selective inhibitory activity against malate dehydrogenase (MDH) enzymes, which are implicated in cancer metabolism .

- Anticancer Activity :

Inhibition of Malate Dehydrogenase

A study focused on the structure-activity relationship (SAR) of various boronic acid derivatives revealed that this compound demonstrated significant inhibitory effects against MDH1 and MDH2, with IC50 values indicating effective inhibition at low concentrations (approximately 1.61 μM for MDH1) .

Table 1: Inhibitory Activity of this compound Against MDH Enzymes

| Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |

|---|---|---|

| This compound | 1.61 ± 0.25 | >5 |

This inhibition is critical as MDH enzymes play a role in the tricarboxylic acid cycle, which is often upregulated in cancer cells.

Synthesis and Modifications

The synthesis of this compound typically involves the borylation of brominated naphthalene derivatives. The introduction of different substituents can modulate its biological activity significantly. For example, variations in the position and nature of substituents on the naphthalene ring can lead to different inhibitory profiles against target enzymes .

Eigenschaften

IUPAC Name |

(6-bromonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSJENCQBZHUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.